2,2',7,7'-Tetrabromo-9,9'-spirobifluorene (TBSBF) is a halogenated derivative of the 9,9'-spirobifluorene (SFX) core, a foundational structure in materials for organic electronics. The parent SFX scaffold is valued for its rigid, orthogonal geometry which promotes the formation of stable amorphous films by preventing molecular aggregation. [2, 7] The addition of four bromine atoms at the 2,2',7,7' positions serves two primary, procurement-critical functions: it significantly enhances thermal stability and provides four reactive sites for subsequent chemical modification, making it a versatile precursor for more complex, high-performance functional molecules. [1, 6]
Substituting 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene with analogs such as the unbrominated 9,9'-spirobifluorene (SFX) or 2,7-dibromo-9,9'-spirobifluorene is functionally inappropriate for many applications. Such a substitution fundamentally alters the synthetic potential of the molecule by reducing the number of reactive sites for cross-coupling reactions from four to two or zero, precluding the synthesis of complex, multi-substituted, or dendritic structures. [6, 13] Furthermore, the degree of bromination directly influences critical physical properties; changing the number of bromine atoms significantly modifies the HOMO/LUMO energy levels, thermal stability, and triplet energy, which are crucial for performance and lifetime in electronic devices. [8, 12, 24] Therefore, selecting a lower-brominated analog is not a cost-saving measure but a distinct material choice that leads to a different set of final products and performance characteristics.
2,2',7,7'-Tetrabromo-9,9'-spirobifluorene provides four chemically equivalent and reactive bromine sites, enabling its use as a core building block for complex, multi-functional, or dendritic molecules via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Yamamoto). [6] This is a significant advantage over 2,7-dibromo-9,9'-spirobifluorene, which offers only two reaction sites, and the unfunctionalized 9,9'-spirobifluorene, which has none. [2, 14] This tetra-functionality is essential for synthesizing advanced materials such as tetrakis-substituted host materials for OLEDs or highly branched hole-transporting materials. [1, 6]
| Evidence Dimension | Number of Reactive Sites for Cross-Coupling |
| Target Compound Data | 4 (at C2, C2', C7, C7') |
| Comparator Or Baseline | 2,7-Dibromo-9,9'-spirobifluorene: 2 sites; 9,9'-Spirobifluorene: 0 sites |
| Quantified Difference | 2x more reactive sites than the dibromo-analog |
| Conditions | Standard palladium- or nickel-catalyzed cross-coupling reactions. |
Procuring this compound enables synthetic routes to complex, highly-branched molecular architectures that are inaccessible using di- or un-substituted analogs.
2,2',7,7'-Tetrabromo-9,9'-spirobifluorene exhibits a very high melting point, reported to be in the range of 395-400 °C. [7, 19, 21] This is substantially higher than that of its common precursor, 2,7-dibromo-9,9'-spirobifluorene, which has a reported melting point of 334-336 °C. [16] This superior thermal stability is critical for vacuum deposition processes used in OLED manufacturing and contributes to the morphological stability and longer operational lifetime of the final device by resisting degradation at high operating temperatures.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 395-400 °C |
| Comparator Or Baseline | 2,7-Dibromo-9,9'-spirobifluorene: 334-336 °C |
| Quantified Difference | Approx. 60 °C higher melting point |
| Conditions | As reported in material datasheets. |
The higher thermal stability allows for more robust device fabrication processes and enhances the longevity and reliability of electronic devices under operational stress.
The spirobifluorene core is known to provide high triplet energy (ET) due to the sp3-hybridized carbon atom that breaks conjugation between the two fluorene units. [8] Materials derived from this core are therefore excellent candidates for host materials in blue phosphorescent or TADF OLEDs, which require a host with a higher triplet energy than the emitter to prevent reverse energy transfer. Pyridine-substituted SBF derivatives, for example, have demonstrated high triplet energy levels around 2.7 eV. [12] While direct ET values for the tetrabromo-SFX are not readily available, its use as a precursor for highly efficient blue and white OLED host materials confirms its ability to impart the necessary high triplet energy to the final functional molecule. [6, 17]
| Evidence Dimension | Triplet Energy (ET) |
| Target Compound Data | Enables synthesis of materials with high ET, suitable for blue emitters. |
| Comparator Or Baseline | General requirement for blue PhOLED/TADF hosts (typically >2.6 eV) |
| Quantified Difference | Qualifies as a precursor for this demanding application class. |
| Conditions | Measured on derivative materials in solution or thin film. |
This compound is a suitable starting material for synthesizing host materials capable of supporting high-energy blue emitters, a critical and challenging area in display and lighting technology.
The four reactive bromine sites make this compound the correct choice for synthesizing complex host materials where multiple functional groups (e.g., carbazole, triazine, or dibenzofuran moieties) must be attached to a rigid, high-triplet-energy core. This approach is used to fine-tune charge transport properties and ensure efficient energy transfer to blue emitters, a key challenge in high-performance displays. [6, 8]
Its high intrinsic thermal stability and tetra-functionality make it an ideal starting material for creating advanced, highly-branched HTMs for perovskite solar cells (PSCs) and OLEDs. [1] The well-defined reactive sites allow for the attachment of multiple hole-transporting moieties (like triarylamines), leading to materials with excellent morphological stability and efficient charge extraction capabilities.
The tetrabromo functionality allows for polymerization reactions, such as Yamamoto polymerization, to produce thermally and chemically stable poly(spirobifluorene)s. [6] These polymers can be used in applications requiring robust, high-surface-area materials. Furthermore, the reactive sites can be used to introduce cross-linkable groups, enabling the fabrication of solution-processed, multi-layer devices with sharp interfaces.
Irritant